molecular formula C10H7ClO3S B2371625 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 172088-61-8

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B2371625
CAS No.: 172088-61-8
M. Wt: 242.67
InChI Key: CFJVOJZDMWGGRI-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid is a synthetic compound derived from benzo[b]thiophene, an aromatic heterocyclic compound composed of a benzene ring fused to a thiophene ring.

Scientific Research Applications

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemical Synthesis and Modification: It serves as a building block for synthesizing various structurally interesting and potentially useful compounds.

    Material Science: The compound is used in the development of luminescent materials and magnetic clusters.

    Pharmaceutical Research: Although not used directly as a drug, its derivatives have been explored for potential therapeutic applications, including anti-inflammatory agents.

Safety and Hazards

CMBT is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . The precautionary statements include P264, P270, P301 + P312, and P501 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Preparation Methods

The synthesis of 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid typically involves the chlorination and methoxylation of benzo[b]thiophene derivatives. One common synthetic route includes the Vilsmeier-Haack formylation of methoxybenzo[b]thiophenes, followed by chlorination under controlled conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, leading to the formation of a wide range of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid is structurally similar to other compounds in its class, such as:

  • 2-Chloro-5-methoxybenzo[b]thiophene-3-carboxylic acid
  • 3-Chloro-4-methoxybenzo[b]thiophene-2-carboxylic acid

These compounds share similar chemical properties and reactivity but differ in the position of the chloro and methoxy groups, which can influence their specific applications and effectiveness in various reactions.

Properties

IUPAC Name

3-chloro-5-methoxy-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJVOJZDMWGGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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